molecular formula C20H21N3O3 B15104609 N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15104609
M. Wt: 351.4 g/mol
InChI Key: QXAVFEMTRKZZLZ-UHFFFAOYSA-N
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Description

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a compound belonging to the family of indole derivatives. Indole derivatives have been extensively studied due to their significant biological and pharmacological properties. The presence of the indole scaffold in various natural and synthetic compounds has made it a crucial structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with 2-aminoethyl-1-methylindole-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
  • N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
  • N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

Uniqueness

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. The presence of the 3-methoxyphenyl group enhances its ability to interact with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-23-17-9-4-3-6-14(17)13-18(23)20(25)22-11-10-21-19(24)15-7-5-8-16(12-15)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

QXAVFEMTRKZZLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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